molecular formula C18H19ClN6O2S B6542679 1-(2-chlorobenzenesulfonyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1040641-79-9

1-(2-chlorobenzenesulfonyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No. B6542679
CAS RN: 1040641-79-9
M. Wt: 418.9 g/mol
InChI Key: JVIRJTCBZIEWGA-UHFFFAOYSA-N
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Description

The compound “1-(2-chlorobenzenesulfonyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine” belongs to a class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . The 1,2,4-triazole ring is a five-membered aromatic heterocycle with three nitrogen atoms and two carbon atoms .


Synthesis Analysis

While specific synthetic approaches for this compound are not available, similar compounds such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been synthesized using various methods . For instance, aromatic nucleophilic substitution has been used in the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring fused with a pyridazine ring, a piperazine moiety, and a 2-chlorobenzenesulfonyl group . The exact structure would depend on the specific positions of these groups on the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxalines, have been synthesized via aromatic nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds, such as [1,2,4]triazolo[4,3-b][1,3,4]thiadiazines, have shown the ability to form specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .

Mechanism of Action

The mechanism of action of this compound would depend on its exact structure and the biological system in which it is used. Similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Future Directions

Future research could focus on the synthesis of this compound and its derivatives, investigation of their biological activities, and exploration of their potential applications in medicinal chemistry .

properties

IUPAC Name

6-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O2S/c19-14-3-1-2-4-15(14)28(26,27)24-11-9-23(10-12-24)17-8-7-16-20-21-18(13-5-6-13)25(16)22-17/h1-4,7-8,13H,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIRJTCBZIEWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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